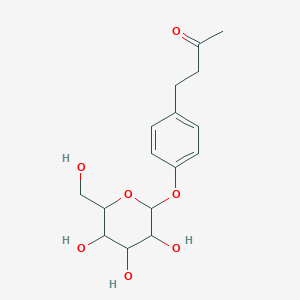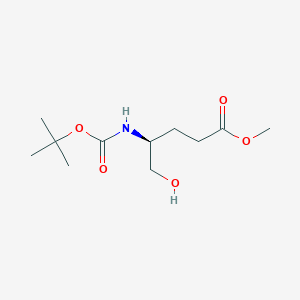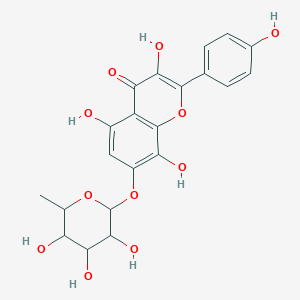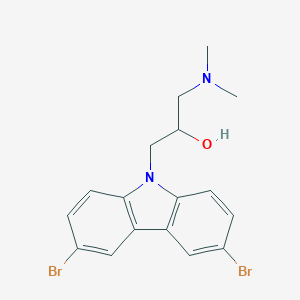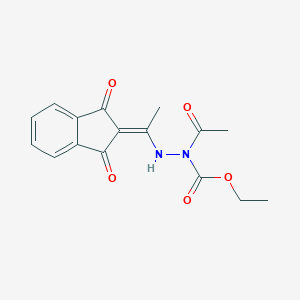
Caribbazoin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caribbazoin A is a natural product that is obtained from the marine sponge, Clathria basilana. This compound has attracted the attention of researchers due to its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Caribbazoin A is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in the production of prostaglandins and leukotrienes, which are known to be involved in inflammation. Caribbazoin A has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
Caribbazoin A has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of certain enzymes involved in the production of prostaglandins and leukotrienes. Caribbazoin A has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Caribbazoin A in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Caribbazoin A has been found to have a range of biological activities, making it a versatile compound for use in a variety of experiments. One of the limitations of using Caribbazoin A in lab experiments is that it is a complex compound that requires a multi-step synthesis process, which may be time-consuming and expensive.
Orientations Futures
There are several future directions for research on Caribbazoin A. One area of research could focus on the development of more efficient synthesis methods to produce this compound. Another area of research could focus on the identification of the specific molecular targets of Caribbazoin A, which could provide insights into its mechanism of action. Additionally, further research could be conducted to determine the potential of Caribbazoin A as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, Caribbazoin A is a natural product that has attracted the attention of researchers due to its potential as a therapeutic agent. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, as well as potent antioxidant activity. While there are advantages and limitations to using Caribbazoin A in lab experiments, there are several future directions for research on this compound that could lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
Caribbazoin A can be synthesized using a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with a series of reagents. The final product is obtained by the reaction of the intermediate compound with a Grignard reagent followed by acid hydrolysis.
Applications De Recherche Scientifique
Caribbazoin A has been the subject of extensive research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. Caribbazoin A has also been found to have potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
130518-25-1 |
|---|---|
Nom du produit |
Caribbazoin A |
Formule moléculaire |
C16H16N2O5 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
ethyl N-acetyl-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C16H16N2O5/c1-4-23-16(22)18(10(3)19)17-9(2)13-14(20)11-7-5-6-8-12(11)15(13)21/h5-8,20H,4H2,1-3H3/b17-9+ |
Clé InChI |
OKUUOSSFXVHRIM-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C |
SMILES |
CCOC(=O)N(C(=O)C)N=C(C)C1=C(C2=CC=CC=C2C1=O)O |
SMILES canonique |
CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



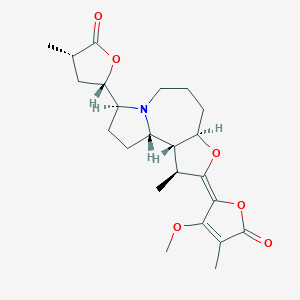
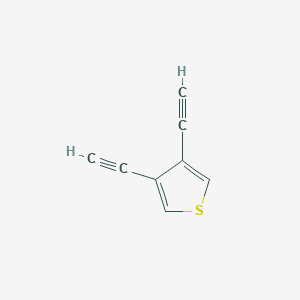
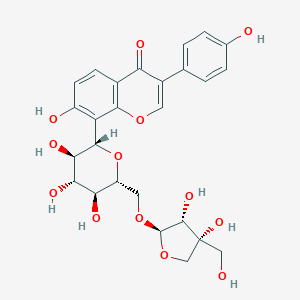

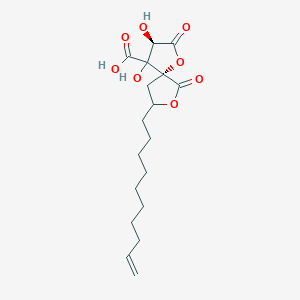
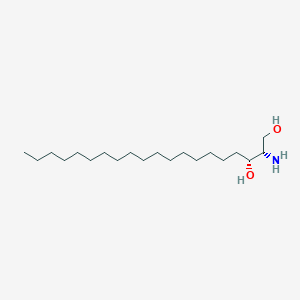
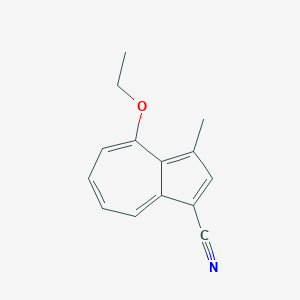
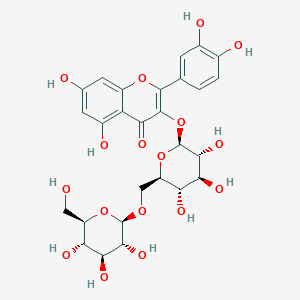
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
